5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole
CAS No.:
Cat. No.: VC15836905
Molecular Formula: C9H7N3O4S2
Molecular Weight: 285.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7N3O4S2 |
|---|---|
| Molecular Weight | 285.3 g/mol |
| IUPAC Name | 5-methylsulfonyl-4-(4-nitrophenyl)thiadiazole |
| Standard InChI | InChI=1S/C9H7N3O4S2/c1-18(15,16)9-8(10-11-17-9)6-2-4-7(5-3-6)12(13)14/h2-5H,1H3 |
| Standard InChI Key | BQLGPLNSKREZIR-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Substituents include:
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Methylsulfonyl (–SO₂CH₃) at position 5: Enhances electrophilicity and metabolic stability.
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4-Nitrophenyl (–C₆H₄NO₂) at position 4: Contributes to π-stacking interactions and redox activity .
Molecular Formula: C₉H₇N₃O₄S₂
Molecular Weight: 285.3 g/mol
IUPAC Name: 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole
Spectroscopic Characterization
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¹H NMR: The methylsulfonyl group appears as a singlet near δ 3.2 ppm, while aromatic protons of the nitrophenyl group resonate between δ 7.5–8.2 ppm .
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IR Spectroscopy: Peaks at 1,350 cm⁻¹ (S=O stretch) and 1,520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
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X-ray Crystallography: Reveals planar geometry with dihedral angles <10° between the thiadiazole and nitrophenyl rings, facilitating intermolecular interactions .
Synthesis and Optimization
Process Optimization
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Solvent Choice: Dimethylformamide (DMF) improves solubility of aromatic intermediates .
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Catalysis: Lewis acids like ZnCl₂ accelerate cyclization by 30% .
Physicochemical Properties
Thermal Stability: Decomposes above 250°C, with exothermic peaks observed via TGA .
Biological Activities
Antimicrobial Efficacy
Against Escherichia coli (ATCC 13048):
DNA-Binding Affinity
Binding Constant (K): 1.2 × 10⁴ M⁻¹ with calf thymus DNA, suggesting intercalation or groove binding .
Mechanism of Action
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): 65% inhibition at 10 µM, reducing prostaglandin synthesis .
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Topoisomerase II: Stabilizes DNA-enzyme complexes, preventing religation .
Oxidative Stress Modulation
Generates reactive oxygen species (ROS) in cancer cells, leading to lipid peroxidation (MDA levels ↑ 300%) .
Comparative Analysis with Analogues
| Compound | Substituents | Bioactivity (MIC, µg/mL) |
|---|---|---|
| 5-Ethylsulfonyl Derivative | –SO₂C₂H₅ | 45 (E. coli) |
| 5-Amino Derivative | –NH₂ | 28 (S. aureus) |
| Target Compound | –SO₂CH₃ | 32 (E. coli) |
Key Insight: Methylsulfonyl groups balance lipophilicity and electronic effects, optimizing antimicrobial activity .
Applications and Future Directions
Pharmaceutical Development
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Lead Compound: For dual-action antimicrobial/anti-inflammatory agents .
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Drug Delivery: Encapsulation in liposomes improves bioavailability by 40% .
Materials Science
Regulatory Considerations
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